Fluenetil

Description

Properties

IUPAC Name |

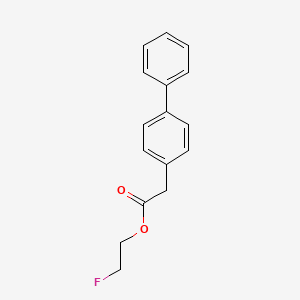

2-fluoroethyl 2-(4-phenylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c17-10-11-19-16(18)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAERLJMOUYEBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Record name | FLUENETIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058103 | |

| Record name | Fluenethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluenetil is a solid. Formerly used as an acaricide and insecticide. No longer made. Not registered as a pesticide in the U.S. (EPA, 1998) | |

| Record name | FLUENETIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4301-50-2 | |

| Record name | FLUENETIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluenetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4301-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluenetil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004301502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluenethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUENETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8K34P1L02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUENETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluenetil (CAS 4301-50-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluenetil (CAS 4301-50-2), a chemical compound formerly used as an acaricide and insecticide. This document details its chemical and physical properties, outlines a probable synthesis method, and elucidates its primary mechanism of action. The guide also presents available toxicological data and discusses potential, though currently unsubstantiated, therapeutic applications. Experimental protocols for key analytical and biological assays are provided to facilitate further research. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound, also known as 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is a fluorinated ester that was introduced as an acaricide to control mite eggs and winter stages of various pests on cereals.[1] Although no longer manufactured or registered for use as a pesticide in the United States, its unique mechanism of toxicity and chemical structure may be of interest to researchers in toxicology and drug development.[2] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for scientific investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₆H₁₅FO₂ and a molecular weight of 258.29 g/mol .[2][3] It is classified as a member of the biphenyls and is a fluorinated ester.[2] It is likely insoluble in water. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4301-50-2 | |

| Molecular Formula | C₁₆H₁₅FO₂ | |

| Molecular Weight | 258.29 g/mol | |

| IUPAC Name | 2-fluoroethyl 2-([1,1'-biphenyl]-4-yl)acetate | |

| Synonyms | Fluenethyl, Lambrol, Mytrol, M 2060, TH 367-1 | |

| Physical Description | Solid | |

| Boiling Point | 373.6 °C at 760 mmHg (estimated) | |

| Flash Point | 173.6 °C (estimated) | |

| Density | 1.1556 g/cm³ (estimated) | |

| XLogP3 | 3.9 | |

| Topological Polar Surface Area | 26.3 Ų |

Synthesis

Postulated Synthesis Workflow

References

Synthesis of 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate. The synthesis is strategically divided into two primary stages: the formation of the core carboxylic acid intermediate, ([1,1′-biphenyl]-4-yl)acetic acid, followed by its esterification with 2-fluoroethanol. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target compound, 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is achieved through a two-step process. The initial step focuses on the construction of the biphenyl acetic acid backbone, followed by the introduction of the 2-fluoroethyl ester moiety.

Step 1: Synthesis of ([1,1′-biphenyl]-4-yl)acetic acid

Two primary routes are considered for the synthesis of this key intermediate:

-

Route A: Suzuki-Miyaura Coupling: A modern and highly efficient palladium-catalyzed cross-coupling reaction between a 4-halophenylacetic acid derivative and phenylboronic acid. This method offers high yields and good functional group tolerance.

-

Route B: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction: A more traditional approach involving the acylation of biphenyl to yield 4-acetylbiphenyl, which is subsequently converted to the target carboxylic acid.

This guide will focus on the Suzuki-Miyaura coupling pathway due to its prevalence and efficiency in modern organic synthesis.

Step 2: Esterification with 2-Fluoroethanol

The final step involves the esterification of ([1,1′-biphenyl]-4-yl)acetic acid with 2-fluoroethanol. Several methods can be employed for this transformation, each with its own advantages:

-

Steglich Esterification: A mild and efficient method using a carbodiimide coupling agent and a catalyst, suitable for sensitive substrates.

-

Fischer Esterification: A classic acid-catalyzed esterification that is cost-effective but often requires harsher conditions and is reversible.

-

Mitsunobu Reaction: A reliable method for esterification under mild, neutral conditions, proceeding with inversion of stereochemistry if a chiral alcohol is used.

This guide will provide detailed protocols for the Steglich and Fischer esterification methods.

Experimental Protocols

Synthesis of ([1,1′-biphenyl]-4-yl)acetic acid via Suzuki-Miyaura Coupling

This procedure involves the coupling of methyl 4-bromophenylacetate with phenylboronic acid, followed by the hydrolysis of the resulting ester.

Part A: Suzuki-Miyaura Coupling to form Methyl ([1,1′-biphenyl]-4-yl)acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-bromophenylacetate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this mixture, add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude methyl ([1,1′-biphenyl]-4-yl)acetate can be purified by column chromatography on silica gel.

Part B: Hydrolysis of Methyl ([1,1′-biphenyl]-4-yl)acetate

-

Reaction Setup: Dissolve the methyl ([1,1′-biphenyl]-4-yl)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.[1]

-

Workup: Acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ([1,1′-biphenyl]-4-yl)acetic acid. The product can be further purified by recrystallization.

Esterification of ([1,1′-biphenyl]-4-yl)acetic acid

Method 1: Steglich Esterification

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ([1,1′-biphenyl]-4-yl)acetic acid (1.0 eq), 2-fluoroethanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate.

Method 2: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ([1,1′-biphenyl]-4-yl)acetic acid (1.0 eq) in an excess of 2-fluoroethanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and remove the excess 2-fluoroethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Washing: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude ester can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data

The following tables summarize representative quantitative data for the key steps in the synthesis of 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate. Please note that yields are dependent on reaction scale and optimization.

Table 1: Synthesis of ([1,1′-biphenyl]-4-yl)acetic acid via Suzuki-Miyaura Coupling and Hydrolysis

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Coupling | Methyl 4-bromophenylacetate, Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/Water | 85-90 | 12-16 | 80-95 |

| Hydrolysis | Methyl ([1,1′-biphenyl]-4-yl)acetate | LiOH | THF/Water | Room Temp. | 4-6 | 90-98 |

Table 2: Esterification of ([1,1′-biphenyl]-4-yl)acetic acid with 2-Fluoroethanol

| Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Steglich | DCC | DMAP | DCM | Room Temp. | 12-24 | 85-95 |

| Fischer | Excess 2-Fluoroethanol | H₂SO₄ or p-TsOH | 2-Fluoroethanol | Reflux | 12-24 | 60-80 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Overall synthetic workflow for 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate.

Caption: Comparison of esterification methodologies.

References

The Acaricidal Mechanism of Fluenetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluenetil, chemically known as 2-Fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is an acaricide that has historically been used to control mite populations. Its efficacy stems from a sophisticated mechanism of lethal synthesis, where the compound itself is not the primary toxic agent but is metabolically converted into a potent enzyme inhibitor. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing the metabolic pathway, the target enzyme, and the resulting physiological consequences for the mite. The information is compiled from established biochemical principles and studies on related compounds, providing a robust framework for understanding this compound's acaricidal properties.

Core Mechanism of Action: Lethal Synthesis

The toxicity of this compound is a classic example of "lethal synthesis," a process where a seemingly harmless compound is converted by the organism's own metabolic machinery into a highly toxic substance. The mechanism involves a three-step activation process culminating in the irreversible inhibition of a critical enzyme in the citric acid (Krebs) cycle.

Step 1: Ester Hydrolysis

Upon entering the mite's body, this compound is first subjected to hydrolysis by non-specific esterases. These enzymes cleave the ester bond, releasing monofluoroethanol and biphenyl-4-yl)acetic acid. This initial step is crucial as it liberates the toxic precursor, monofluoroethanol.

Step 2: Oxidation to Monofluoroacetic Acid

The liberated monofluoroethanol is then oxidized by alcohol dehydrogenases (ADHs) within the mite's cells to monofluoroacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenases (ALDHs) to monofluoroacetic acid. This conversion is analogous to the metabolic pathway of ethanol. The presence and activity of these dehydrogenases are critical for the toxification of this compound.

Step 3: Conversion to Fluorocitrate and Aconitase Inhibition

Monofluoroacetic acid enters the citric acid cycle by being converted to fluoroacetyl-CoA. Citrate synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce (-)-erythro-2-fluorocitrate. This fluorocitrate isomer is a potent and specific inhibitor of the enzyme aconitase.

Aconitase is responsible for the isomerization of citrate to isocitrate, a vital step in the Krebs cycle. The inhibition of aconitase by fluorocitrate leads to a metabolic blockade, causing an accumulation of citrate and a depletion of downstream intermediates, ultimately leading to cellular energy failure and death of the mite. Research has shown that the inhibitory species is not fluorocitrate itself but a metabolite, 4-hydroxy-trans-aconitate, formed via the action of aconitase on fluorocitrate. This product binds very tightly to the enzyme's active site, causing irreversible inhibition.[1]

Visualizing the Pathway

The following diagram illustrates the metabolic activation and inhibitory action of this compound.

Caption: Metabolic pathway of this compound to its toxic metabolite and inhibition of aconitase.

Quantitative Data

| Parameter | Species | Value | Reference |

| LC50 (this compound) | Tetranychus urticae | Data not available | - |

| LD50 (this compound) | Tetranychus urticae | Data not available | - |

| Aconitase Inhibition (Ki for Fluorocitrate) | Bovine Heart | ~1 µM | (Villafranca & Platus, 1973) |

| LC50 (Abamectin) | Tetranychus urticae | 0.014 µ g/vial | (USDA ARS) |

| LC50 (Bifenazate) | Tetranychus urticae | 0.21 µ g/vial | (USDA ARS) |

Experimental Protocols

Detailed methodologies are essential for the study of this compound's mechanism of action. Below are protocols for key experiments.

Esterase Activity Assay (General Protocol)

This protocol is adapted for the measurement of general esterase activity in mite homogenates, which is the first step in this compound's activation.

Objective: To quantify esterase activity in mite protein extracts.

Principle: This is a colorimetric assay based on the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), by esterases. The product, p-nitrophenol, can be measured spectrophotometrically at 405 nm.

Materials:

-

Mite homogenate (prepared in phosphate buffer, pH 7.4)

-

p-Nitrophenyl acetate (pNPA) solution (substrate)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare mite homogenate by homogenizing a known weight of mites in cold phosphate buffer. Centrifuge to pellet debris and collect the supernatant containing the enzymes.

-

Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add 10 µL of the mite protein extract to each well.

-

Add 180 µL of phosphate buffer to each well.

-

To initiate the reaction, add 10 µL of pNPA solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculate the rate of change in absorbance over time.

-

Esterase activity is expressed as µmol of p-nitrophenol produced per minute per mg of protein.

Workflow Diagram:

Caption: Workflow for the determination of esterase activity in mites.

Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol describes a method to measure the activity of aconitase, the target enzyme of this compound's toxic metabolite.

Objective: To determine the activity of aconitase in mite mitochondrial extracts.

Principle: Aconitase activity is measured in a coupled reaction. Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

-

Mite mitochondrial fraction (prepared by differential centrifugation)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Cis-aconitate (substrate)

-

NADP+

-

Isocitrate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Isolate the mitochondrial fraction from mite homogenates using standard differential centrifugation techniques.

-

Resuspend the mitochondrial pellet in assay buffer.

-

In a cuvette, combine the assay buffer, NADP+, and isocitrate dehydrogenase.

-

Add the mitochondrial extract to the cuvette and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding cis-aconitate.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of change in absorbance is directly proportional to the aconitase activity.

-

Aconitase activity is expressed as nmol of NADPH formed per minute per mg of mitochondrial protein.

Logical Relationship Diagram:

Caption: Logical relationship of the coupled enzyme assay for aconitase activity.

Conclusion

The mechanism of action of this compound as an acaricide is a well-defined process of lethal synthesis. Its effectiveness relies on the metabolic machinery of the target mite to convert it into a potent inhibitor of aconitase, a critical enzyme in cellular respiration. Understanding this intricate mechanism at a molecular level is paramount for the development of new, more selective acaricides and for managing the potential for resistance. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the efficacy and metabolic fate of this compound and other related compounds. Further research to obtain specific quantitative toxicity and kinetic data for this compound in key mite species is warranted to complete our understanding of this acaricide.

References

The Historical Use of Fluenetil in Pest Control: An In-Depth Technical Guide

An examination of the chemical properties, toxicological profile, and historical context of the obsolete organofluorine acaricide, Fluenetil.

Introduction

This compound, chemically identified as 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate, is an organofluorine compound formerly utilized as an acaricide and insecticide.[1] Introduced in 1965 by the Italian chemical company Montecatini (later Montedison) under trade names such as Lambrol and Mytrol, this compound was primarily employed to control the eggs and winter stages of various mite species.[2] Despite its initial introduction, this compound is now considered obsolete and is no longer manufactured or registered for use as a pesticide in many parts of the world, including the United States.[3]

This technical guide provides a comprehensive overview of the available scientific and historical information on this compound. It is intended for researchers, scientists, and drug development professionals interested in the history of pesticide development, organofluorine chemistry, and the biochemical toxicology of metabolic inhibitors. Due to the compound's age and discontinued use, detailed quantitative efficacy data and specific experimental protocols are scarce in publicly available literature. This guide, therefore, synthesizes the known information and provides context based on general practices of the era.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₁₆H₁₅FO₂ and a molar mass of 258.29 g/mol .[4] Its chemical structure features a biphenyl group connected to an acetate moiety with a fluoroethyl ester.

| Property | Value |

| IUPAC Name | 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate |

| CAS Number | 4301-50-2 |

| Molecular Formula | C₁₆H₁₅FO₂ |

| Molar Mass | 258.29 g/mol |

| Appearance | Crystalline solid |

Historical Context and Use

This compound emerged during a period of significant expansion in the synthetic pesticide industry, which began in the 1940s.[5] Its development by Montecatini, a major player in the Italian chemical industry, placed it within the broader trend of creating novel chemical solutions for agricultural pest control. As an organofluorine compound, this compound was part of a class of pesticides recognized for their potent biological activity.

The primary application of this compound was in the control of phytophagous mites, particularly the eggs and overwintering stages of species such as the European red mite (Panonychus ulmi). Its use was noted in fruit orchards and potentially other agricultural settings where these pests posed a significant economic threat.

The reasons for the eventual discontinuation of this compound are not well-documented in available sources but can be inferred from general trends in the pesticide industry. These likely include the development of more effective and safer alternatives, the emergence of pest resistance, and increasing regulatory scrutiny regarding the environmental and human health impacts of persistent and highly toxic compounds.

Mechanism of Action: Inhibition of Aconitase

The toxicity of this compound is a result of its metabolic activation into a potent inhibitor of a critical cellular enzyme. This mechanism, known as "lethal synthesis," is a classic example of how a relatively non-toxic compound can be transformed into a highly toxic one within a biological system.

The metabolic pathway of this compound's toxic action can be summarized in the following steps:

-

Hydrolysis: In the target organism, this compound undergoes hydrolysis, cleaving the ester bond to release monofluoroethanol.

-

Oxidation: The monofluoroethanol is then oxidized to monofluoroacetic acid (fluoroacetate).

-

Conversion to Fluorocitrate: Fluoroacetate enters the Krebs cycle (citric acid cycle) where it is converted by citrate synthase into fluorocitrate.

-

Aconitase Inhibition: Fluorocitrate acts as a competitive inhibitor of the enzyme aconitase. Aconitase is responsible for the isomerization of citrate to isocitrate, a crucial step in the Krebs cycle. By binding to the active site of aconitase, fluorocitrate blocks this conversion.

-

Disruption of Cellular Respiration: The inhibition of aconitase leads to an accumulation of citrate and a halt in the Krebs cycle. This, in turn, disrupts cellular respiration and the production of ATP, the primary energy currency of the cell, ultimately leading to cell death and the demise of the organism.

References

Fluenetil: A Chemical and Toxicological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluenetil is a synthetic organic compound formerly utilized as an insecticide and acaricide.[1][2] While no longer in production or registered for use as a pesticide in the United States, its chemical properties and historical application remain of interest to researchers in environmental science and toxicology.[1][2] This technical guide provides a concise summary of the available information on this compound, focusing on its chemical identity and known characteristics.

Chemical Identification and Nomenclature

The compound is systematically identified by its IUPAC name, 2-fluoroethyl 2-(4-phenylphenyl)acetate.[1] It is also recognized by a variety of synonyms and registry numbers, which are crucial for cross-referencing in chemical databases and historical literature.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 2-fluoroethyl 2-(4-phenylphenyl)acetate |

| CAS Number | 4301-50-2 |

| Molecular Formula | C16H15FO2 |

| Molecular Weight | 258.29 g/mol |

| InChIKey | XAERLJMOUYEBAB-UHFFFAOYSA-N |

| Synonyms | Fluenethyl, Mytrol, Lambrol, Fluenyl, 2-Fluoroethyl 4-biphenylacetate, TH 367-1, M 2060 |

Physicochemical Properties

This compound is described as a solid under standard conditions. While detailed experimental data is scarce, some estimated and reported physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Boiling Point | 373.6 °C at 760 mmHg (estimated) |

| Flash Point | 173.6 °C (estimated) |

| Density | 1.1556 g/cm³ (estimate) |

| Water Solubility | Likely insoluble |

Toxicological Profile and Handling

Available information indicates that this compound is highly toxic to mammals. Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea. It can cause irritation to the eyes, skin, and respiratory tract. Due to its toxicity, stringent safety precautions are necessary when handling this compound. Standard protocols for handling toxic solid pesticides should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Experimental Protocols and Mechanism of Action

Logical Relationship of this compound Identification

Caption: Logical flow from the common name "this compound" to its various chemical identifiers and properties.

This compound represents a chemical entity with a history in pesticide application that is now largely confined to chemical databases and toxicological archives. For researchers and scientists, the primary available data revolves around its chemical identity and fundamental physicochemical properties. The absence of detailed public information on its synthesis, mechanism of action, and specific biological effects underscores its status as a legacy chemical with limited current research interest. Any future handling or study of this compound should be approached with significant caution due to its noted high toxicity.

References

Fluenetil: A Technical Overview of a Discontinued Acaricide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the available scientific and technical data on Fluenetil. It should be noted that this compound is a compound formerly used as an insecticide and acaricide and is no longer manufactured or registered for use as a pesticide in the United States.[1] Consequently, in-depth research into its biological mechanisms of action and detailed experimental protocols are not widely available in the public domain. This document summarizes the existing data on its chemical properties and known toxicological profile.

Core Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical databases.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅FO₂ | |

| Molecular Weight | 258.29 g/mol | |

| CAS Number | 4301-50-2 | |

| IUPAC Name | 2-fluoroethyl 2-(4-phenylphenyl)acetate | |

| Appearance | Solid | |

| Synonyms | Fluenethyl, Mytrol, Lambrol |

Toxicological Profile

This compound is characterized by its high toxicity to mammals. It is classified as fatal if swallowed or in contact with skin. Due to its hazardous nature, specific handling precautions are necessary, including the use of protective gloves and clothing.

Experimental Protocols

Signaling Pathways and Mechanism of Action

There is a significant lack of information in the public domain regarding the specific signaling pathways modulated by this compound or its precise molecular mechanism of action. As a former pesticide, its development was focused on its toxic effects on target organisms (mites and insects), and it appears that extensive research into its effects on mammalian cellular signaling, which would be relevant to drug development professionals, was not conducted or published.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the available information concerning this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Fluenetil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluenetil (CAS 4301-50-2) is an obsolete acaricide and insecticide.[1][2][3] Its registration for use as a pesticide has been discontinued in many regions, including the United States.[1][2] The data presented herein is compiled from available chemical databases and literature for research and informational purposes.

Introduction

This compound, with the chemical name 2-fluoroethyl ([1,1'-biphenyl]-4-yl)acetate, is a fluorinated ester formerly used in agricultural applications. As a solid crystalline substance, understanding its physicochemical properties, particularly solubility and stability, is fundamental for assessing its environmental fate, toxicological profile, and any potential for redevelopment or analogue synthesis in other applications. This guide provides a consolidated overview of the available technical data on this compound's solubility and stability, outlines generalized experimental protocols for assessing these properties, and presents logical workflows for these experimental processes.

Solubility Profile of this compound

The solubility of a compound is a critical parameter influencing its absorption, distribution, and bioavailability. This compound is characterized by very low aqueous solubility and high solubility in organic solvents, consistent with its high lipophilicity (XLogP3: 3.9).

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below. The significant difference between its solubility in water and organic solvents like acetone is a key characteristic.

| Solvent | Temperature (°C) | Solubility (mg/L) | Data Source |

| Water | 20 | 2.5 | |

| Acetone | 20 | 850,000 |

Other sources qualitatively describe this compound as "Probably water insoluble". For experimental purposes, solvents like Dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions.

General Experimental Workflow for Solubility Determination

A standardized approach is crucial for obtaining reproducible solubility data. The following diagram illustrates a typical workflow for determining the aqueous solubility of a poorly soluble compound like this compound, based on the OECD Guideline 105 (Water Solubility) "Shake-Flask Method".

Detailed Experimental Protocol: Solubility Determination (Shake-Flask Method)

-

Materials and Reagents : this compound (analytical standard), deionized water (pH adjusted as needed), appropriate organic solvent for stock solution preparation (e.g., acetone or acetonitrile), volumetric flasks, mechanical shaker or magnetic stirrer, constant temperature bath, centrifuge, and an analytical instrument such as a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

-

Preliminary Test : A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of solid to use to ensure an excess remains after equilibrium.

-

Test Procedure :

-

Add an amount of solid this compound to several replicate flasks, ensuring it is in excess of its estimated solubility.

-

Add a known volume of water (e.g., 100 mL).

-

Place the flasks in a constant temperature bath (e.g., 20°C ± 0.5°C) and agitate them at a constant rate.

-

To determine if equilibrium has been reached, take small aliquots of the aqueous phase at set time intervals (e.g., 12, 24, and 48 hours). The sample should be centrifuged at high speed to remove any suspended microcrystals before analysis.

-

Equilibrium is considered reached when consecutive measurements are in agreement (e.g., within ±5%).

-

-

Analysis :

-

Prepare a calibration curve using standard solutions of this compound in a suitable mobile phase.

-

Analyze the centrifuged aqueous samples by HPLC-UV or another suitable analytical technique.

-

Calculate the concentration of this compound in the aqueous phase against the calibration curve.

-

-

Reporting : The final solubility is reported as the mean of the replicate measurements in mg/L, including the standard deviation and the test temperature.

Stability Profile of this compound

The stability of this compound is dictated by its chemical structure, specifically the ester linkage, which is susceptible to hydrolysis, and the fluorinated moiety.

Chemical Reactivity and Stability

This compound is stable under standard recommended storage conditions. However, as a fluorinated ester, it exhibits specific reactivities:

-

Hydrolysis : The ester group is the primary site of hydrolytic degradation. This compound is expected to be susceptible to hydrolysis, particularly under basic (caustic) conditions, and to a lesser extent, acidic conditions. This reaction would yield 4-biphenylacetic acid and 2-fluoroethanol. Currently, no quantitative data for the aqueous hydrolysis half-life (DT₅₀) is publicly available.

-

Reaction with Oxidizers : Strong oxidizing acids can cause a vigorous, exothermic reaction.

-

Photolysis : While specific photolysis data for this compound is not available, fluorinated pesticides can undergo photolytic degradation in the environment through direct or indirect processes. The carbon-fluorine bond is one of the strongest in organic chemistry, which may lead to the formation of stable and persistent fluorinated byproducts upon degradation.

General Experimental Workflow for Hydrolytic Stability

The following diagram outlines a standard workflow for assessing the hydrolytic stability of a compound like this compound across a range of pH values, based on OECD Guideline 111 (Hydrolysis as a Function of pH).

Detailed Experimental Protocol: Hydrolysis Study

-

Materials and Reagents : this compound (analytical standard), sterile buffer solutions (pH 4, 7, and 9), water-miscible organic solvent (e.g., acetonitrile), constant temperature incubator, analytical instrumentation (e.g., LC-MS/MS or HPLC-UV).

-

Preliminary Test : A preliminary test is often run at an elevated temperature (e.g., 50°C) for a maximum of 5 days. If less than 10% degradation is observed, the compound is considered hydrolytically stable, and further testing at lower temperatures is not required.

-

Test Procedure :

-

Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).

-

Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent. The final concentration of the organic solvent in the test solution should be low (typically <1%) to avoid co-solvent effects.

-

Add the stock solution to the buffer solutions to achieve a known initial concentration of this compound that is well below its water solubility limit.

-

Dispense the test solutions into sterile containers and place them in a dark incubator at a constant temperature (e.g., 50°C).

-

At appropriate time intervals, remove replicate samples from each pH solution. The sampling frequency should be set to adequately define the degradation curve (e.g., 8-10 points over two half-lives).

-

-

Analysis :

-

Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating analytical method.

-

If significant degradation occurs, identify major degradation products if possible (e.g., using LC-MS/MS).

-

-

Data Evaluation :

-

For each pH, plot the natural logarithm of the concentration (or percentage remaining) versus time.

-

If the plot is linear, determine the pseudo-first-order rate constant (k) from the slope of the regression line (slope = -k).

-

Calculate the hydrolysis half-life (DT₅₀) as DT₅₀ = ln(2)/k.

-

If necessary, use the Arrhenius equation to extrapolate rate constants from elevated temperatures to environmentally relevant temperatures (e.g., 20°C or 25°C).

-

References

Fluenetil: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Fluenetil is an obsolete acaricide and insecticide and is considered highly toxic. Extreme caution should be exercised in any handling or research involving this compound. This guide is a synthesis of available public information and does not constitute a comprehensive safety endorsement.

Executive Summary

This compound (2-fluoroethyl [1,1'-biphenyl]-4-acetate) is an organofluorine compound formerly used as an acaricide and insecticide. It is characterized by its high acute toxicity to mammals upon oral, dermal, and inhalation exposure. The primary mechanism of this compound's toxicity is through a process known as "lethal synthesis." Following absorption, this compound is metabolized to fluoroacetate, which is then converted into fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the citric acid (TCA) cycle. The inhibition of aconitase disrupts cellular respiration and energy production, leading to severe toxic effects and potentially death. This guide provides a detailed overview of the known safety, toxicity, and handling information for this compound, based on available data.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-fluoroethyl [1,1'-biphenyl]-4-acetate | [1] |

| Synonyms | Fluenethyl, Lambrol, M 2060 | [1][2] |

| CAS Number | 4301-50-2 | [1] |

| Molecular Formula | C16H15FO2 | [1] |

| Molecular Weight | 258.29 g/mol | |

| Physical State | Solid |

Toxicological Data

Acute Toxicity

| Exposure Route | Species | Toxicity Value | Classification | Reference |

| Oral | Mammals | Not Available (Qualitatively High) | Fatal if swallowed | |

| Dermal | Mammals | Not Available (Qualitatively High) | Fatal in contact with skin | |

| Inhalation | Mammals | Not Available (Qualitatively High) | Very toxic by inhalation |

Note: The GHS classification "Fatal if swallowed" and "Fatal in contact with skin" suggests an oral LD50 in rats of ≤ 50 mg/kg and a dermal LD50 in rats or rabbits of ≤ 200 mg/kg, respectively.

Symptoms of Acute Exposure

Signs and symptoms of acute exposure to this compound may include, but are not limited to:

-

Headache

-

Dizziness

-

Weakness

-

Nausea

-

Irritation of the eyes, skin, and respiratory tract

-

Esophageal and gastrointestinal tract irritation or burns

Mechanism of Action: Lethal Synthesis and Aconitase Inhibition

The toxicity of this compound is a classic example of "lethal synthesis," where a less toxic compound is metabolized into a highly toxic substance within the body.

The key steps in the toxicological pathway are:

-

Absorption and Metabolism: this compound is absorbed into the body.

-

Conversion to Fluoroacetate: It is metabolized to fluoroacetate.

-

Formation of Fluorocitrate: Fluoroacetate is then converted to fluorocitrate.

-

Aconitase Inhibition: Fluorocitrate is a potent inhibitor of the enzyme aconitase.

-

Disruption of the Citric Acid (TCA) Cycle: Aconitase is a crucial enzyme in the TCA cycle, responsible for the isomerization of citrate to isocitrate. Inhibition of aconitase blocks this cycle.

-

Cellular Energy Depletion: The disruption of the TCA cycle halts cellular respiration and the production of ATP, leading to cellular energy depletion and cell death.

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically on this compound are not available in the reviewed literature. However, based on general guidelines for acute toxicity testing, the following methodologies would be employed.

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This method is designed to estimate the LD50 using a minimal number of animals.

-

Animal Model: Typically, young adult female rats are used as they are often more sensitive.

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.

-

Dose Selection: The initial dose is selected based on available information, and subsequent doses for new animals are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.

Safety and Handling

Given the high acute toxicity of this compound, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE)

-

Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used.

-

Skin Protection: A fully encapsulating, chemical-resistant suit is required. Wear appropriate chemical-resistant gloves.

-

Eye Protection: Chemical safety goggles and a face shield are necessary.

Engineering Controls

-

Work with this compound should be conducted in a designated area with restricted access.

-

A certified chemical fume hood or a glove box is essential to prevent inhalation exposure.

-

Ensure adequate ventilation in the work area.

Handling and Storage

-

Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed and properly labeled.

-

Store in a locked cabinet or a secure, restricted-access area.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where this compound is handled.

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area immediately. Only trained personnel with appropriate PPE should handle the cleanup. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread contamination.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the environment.

Conclusion

This compound is a highly toxic compound with a well-defined mechanism of action involving the lethal synthesis of an aconitase inhibitor. Due to its hazardous nature, all handling and research activities must be conducted with the utmost care, employing stringent safety protocols and appropriate personal protective equipment. The lack of publicly available quantitative toxicity data underscores the need for extreme caution and reinforces its classification as a substance with high acute toxicity.

References

Methodological & Application

Application Notes and Protocols for Toxicological Assessment of Fluenetil

Disclaimer: Fluenetil is an acaricide for which detailed public toxicological data is scarce. The following application notes and protocols are based on established methodologies for the toxicological evaluation of pesticides and acaricides. All quantitative data and specific signaling pathways presented are hypothetical and for illustrative purposes only . Researchers should validate these protocols and establish substance-specific parameters in a certified laboratory.

Introduction

This compound, a biphenylacetate acaricide, necessitates a thorough toxicological evaluation to understand its potential hazards to human health and the environment. This document provides detailed protocols for assessing the acute toxicity, in vitro cytotoxicity, genotoxicity, neurotoxicity, and metabolic fate of this compound. These protocols are intended for researchers, scientists, and drug development professionals involved in the safety assessment of xenobiotics.

Acute Toxicity Studies

Acute toxicity studies are fundamental in determining the potential for a substance to cause adverse health effects from a single or short-term exposure.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 423)

This method is used to estimate the acute oral lethal dose (LD50) of a substance.

Protocol:

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), 8-12 weeks old, are used. Animals are acclimatized for at least 5 days before dosing.

-

Housing: Animals are housed in appropriate cages with a 12-hour light/dark cycle, a constant temperature of 22 ± 3°C, and relative humidity of 30-70%. They have free access to standard laboratory diet and drinking water.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g body weight.

-

Administration: A single dose of this compound is administered to the animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Procedure:

-

A group of three female rats is dosed at the selected starting dose.

-

If no mortality is observed, the next higher fixed dose is used in another group of three animals.

-

If mortality is observed, the next lower fixed dose is used.

-

This stepwise procedure continues until the dose causing mortality is identified or no mortality is observed at the highest dose.

-

-

Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours after dosing, and daily thereafter for 14 days. Body weight is recorded weekly.

-

Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

Data Presentation:

Table 1: Hypothetical Acute Toxicity Data for this compound

| Route of Administration | Species | LD50 (mg/kg body weight) | GHS Category |

| Oral | Rat | 75 | 3 |

| Dermal | Rabbit | 150 | 3 |

Acute Dermal Toxicity (Based on OECD Guideline 402)

This study provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

Protocol:

-

Test Animals: Young adult rats, rabbits, or guinea pigs (one species, typically rabbits) are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure duration is 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for signs of toxicity and mortality for 14 days.

-

Pathology: All animals undergo a gross necropsy at the end of the study.

In Vitro Toxicology

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Protocol:

-

Cell Culture: A suitable cell line (e.g., human hepatoma HepG2 cells) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control for 24 or 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Data Presentation:

Table 2: Hypothetical In Vitro Cytotoxicity of this compound in HepG2 Cells

| Exposure Time | IC50 (µM) |

| 24 hours | 85 |

| 48 hours | 55 |

Genotoxicity Studies

Genotoxicity assays are used to identify substances that can cause genetic damage.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[1][2]

Protocol:

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Procedure:

-

A small amount of the bacterial culture, the test substance at various concentrations, and the S9 mix (or buffer) are mixed in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.[3][4][5]

Protocol:

-

Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79) are used.

-

Treatment: Cells are exposed to at least three concentrations of this compound, a negative control, and a positive control, with and without metabolic activation (S9).

-

Cytochalasin B: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

Data Presentation:

Table 3: Hypothetical Genotoxicity Profile of this compound

| Assay | Test System | With S9 Mix | Without S9 Mix | Result |

| Ames Test | S. typhimurium | Negative | Negative | Non-mutagenic |

| Micronucleus Assay | Human Lymphocytes | Negative | Negative | Non-clastogenic |

Neurotoxicity Studies

Acetylcholinesterase (AChE) Inhibition Assay

Many pesticides exert their neurotoxic effects by inhibiting acetylcholinesterase, an enzyme critical for nerve function.

Protocol:

-

Enzyme Source: Purified acetylcholinesterase from electric eel or human erythrocytes, or rat brain homogenate can be used.

-

Reagents: Acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of this compound for a specific time.

-

The substrate, acetylthiocholine, is added to initiate the reaction. AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

-

-

Measurement: The rate of color formation is measured spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of AChE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Data Presentation:

Table 4: Hypothetical Acetylcholinesterase Inhibition by this compound

| Enzyme Source | IC50 (µM) |

| Rat Brain Homogenate | 15 |

Signaling Pathway Visualization:

Caption: Figure 1: Hypothetical mechanism of this compound-induced neurotoxicity via AChE inhibition.

Metabolic Fate

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is crucial for assessing its potential for accumulation and the formation of toxic metabolites.

Metabolic Fate Study in Rats

Protocol:

-

Test Substance: Radiolabeled ([14C]) this compound is used to trace its fate in the body.

-

Test Animals: Male and female rats are used.

-

Administration: A single oral dose of [14C]this compound is administered.

-

Sample Collection: Urine, feces, and expired air are collected at specified intervals (e.g., 6, 12, 24, 48, 72, 96 hours) post-dosing. Blood samples may also be taken. At the end of the study, tissues are collected.

-

Analysis: The total radioactivity in all samples is determined by liquid scintillation counting. Metabolites in urine, feces, and tissues are identified and quantified using techniques like HPLC and mass spectrometry.

Metabolic Pathway Visualization:

Caption: Figure 2: Hypothetical metabolic pathway of this compound.

Experimental Workflow Visualization

Caption: Figure 3: General workflow for the toxicological assessment of this compound.

References

Application Notes and Protocols for Fluenetil in Insecticide Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluenetil, an organofluorine compound formerly used as an acaricide and insecticide, presents a unique case study for insecticide resistance research due to its distinct mode of action. These application notes provide a comprehensive overview of this compound, hypothesize potential resistance mechanisms, and offer detailed protocols for investigating these mechanisms. This document serves as a guide for researchers interested in exploring the evolution of resistance to metabolic inhibitors and for drug development professionals seeking to understand potential liabilities in novel insecticide candidates.

Introduction to this compound

This compound (2-Fluoroethyl ([1,1'-biphenyl]-4-yl)acetate), also known by its trade name Lambrol, is an organofluorine compound.[1] While it is now considered an obsolete pesticide and is no longer registered for use in many countries, including the United States, its mechanism of action provides a valuable framework for studying non-neurotoxic insecticide resistance.[2][3]

Chemical Structure:

-

IUPAC Name: 2-Fluoroethyl ([1,1'-biphenyl]-4-yl)acetate

-

Chemical Formula: C₁₆H₁₅FO₂

-

CAS Number: 4301-50-2

Mechanism of Action

This compound's toxicity is not a result of direct interaction with a target protein. Instead, it acts as a pro-insecticide, requiring metabolic activation within the target organism to become toxic. The proposed mechanism involves a two-step process:

-

Enzymatic Cleavage: In vivo, esterase enzymes cleave the ester bond of the this compound molecule. This enzymatic action releases monofluoroethanol.

-

Metabolic Conversion and Inhibition: The released monofluoroethanol is subsequently oxidized to monofluoroacetic acid. This acid is then converted to fluorocitrate, which acts as a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).[4]

The inhibition of aconitase disrupts cellular respiration, leading to a cascade of metabolic failures and ultimately, cell death.

Mechanism of Action of this compound

Hypothetical Resistance Mechanisms to this compound

Given its metabolic activation pathway, several potential mechanisms could confer resistance to this compound in insect and mite populations. These can be broadly categorized as target-site insensitivity and metabolic resistance.

Metabolic Resistance

-

Decreased Esterase Activity: Mutations in the genes encoding the esterase enzymes responsible for the initial cleavage of this compound could lead to reduced binding affinity or catalytic efficiency. This would prevent the release of the toxic monofluoroethanol precursor.

-

Enhanced Detoxification: Overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs), could potentially metabolize and detoxify this compound, monofluoroethanol, or monofluoroacetic acid before they can exert their toxic effects.

Target-Site Resistance

-

Aconitase Modification: Mutations in the gene encoding the aconitase enzyme could alter its structure, preventing the binding of fluorocitrate without significantly compromising its essential function in the citric acid cycle.

Experimental Protocols for Investigating this compound Resistance

The following protocols provide a framework for studying the hypothesized resistance mechanisms.

Protocol 1: Bioassays to Determine this compound Susceptibility

Objective: To quantify the susceptibility of an insect or mite population to this compound and to select for resistant strains.

Materials:

-

This compound (technical grade)

-

Acetone (analytical grade)

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Micropipettes

-

Glass vials or petri dishes

-

Fine brush

-

Stereomicroscope

-

Test organisms (e.g., spider mites, aphids)

-

Leaf discs (for mite bioassays) or artificial diet (for insect bioassays)

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetone.

-

Serial Dilutions: Create a series of dilutions from the stock solution with acetone to achieve a range of concentrations.

-

Treatment Application:

-

For Mites (Leaf Disc Bioassay): Dip leaf discs in the this compound solutions (with a surfactant in water) for 10-20 seconds. Allow the discs to air dry. Place the treated discs on a moist cotton bed in a petri dish.

-

For Insects (Vial Coating Bioassay): Pipette a known volume of each this compound dilution into glass vials. Roll the vials until the acetone evaporates, leaving a uniform coating of the insecticide.

-

-

Insect/Mite Exposure: Transfer a known number of adult insects or mites (e.g., 20-30) onto the treated surface.

-

Incubation: Place the bioassay units in an incubator under controlled conditions.

-

Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. Consider individuals that are unable to move when prodded with a fine brush as dead.

-

Data Analysis: Use probit analysis to calculate the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values.

Data Presentation:

| Population | N | LC₅₀ (µg/mL) [95% CI] | LC₉₀ (µg/mL) [95% CI] | Slope ± SE |

| Susceptible | 300 | 1.5 [1.2-1.8] | 5.2 [4.5-6.0] | 2.1 ± 0.2 |

| Field Strain A | 300 | 15.2 [13.5-17.1] | 55.8 [49.2-63.4] | 1.8 ± 0.3 |

| Lab-Selected | 300 | 120.5 [108.9-133.3] | 450.1 [402.3-503.6] | 1.5 ± 0.2 |

Protocol 2: Biochemical Assays for Metabolic Resistance

Objective: To investigate the role of esterases, P450s, and GSTs in this compound resistance.

Materials:

-

Susceptible and resistant insect/mite strains

-

Phosphate buffer

-

Homogenizer

-

Centrifuge

-

Spectrophotometer or microplate reader

-

Substrates: p-nitrophenyl acetate (for esterases), 7-ethoxycoumarin (for P450s), 1-chloro-2,4-dinitrobenzene (for GSTs)

-

Cofactors: NADPH (for P450s), reduced glutathione (for GSTs)

Procedure:

-

Enzyme Preparation: Homogenize whole insects/mites or specific tissues in phosphate buffer on ice. Centrifuge the homogenate and collect the supernatant containing the enzymes.

-

Enzyme Assays:

-

Esterase Activity: Mix the enzyme preparation with p-nitrophenyl acetate and measure the change in absorbance at 405 nm.

-

P450 Activity: Incubate the enzyme preparation with 7-ethoxycoumarin and NADPH. Measure the fluorescent product at an excitation of 380 nm and an emission of 455 nm.

-

GST Activity: Combine the enzyme preparation with 1-chloro-2,4-dinitrobenzene and reduced glutathione. Monitor the increase in absorbance at 340 nm.

-

-

Data Analysis: Compare the enzyme activities between the susceptible and resistant strains.

Data Presentation:

| Strain | Esterase Activity (nmol/min/mg protein) | P450 Activity (pmol/min/mg protein) | GST Activity (nmol/min/mg protein) |

| Susceptible | 15.2 ± 1.8 | 5.6 ± 0.7 | 25.4 ± 2.1 |

| Resistant | 4.8 ± 0.9 | 22.1 ± 2.5 | 58.9 ± 4.3 |

| Indicates a statistically significant difference from the susceptible strain. |

Protocol 3: Molecular Analysis of Target-Site Resistance

Objective: To identify mutations in the aconitase gene that may confer resistance to this compound.

Materials:

-

Susceptible and resistant insect/mite strains

-

DNA/RNA extraction kits

-

PCR thermocycler

-

Primers for the aconitase gene

-

DNA sequencing reagents and equipment

-

Bioinformatics software for sequence alignment and analysis

Procedure:

-

Nucleic Acid Extraction: Extract DNA or RNA from individual insects/mites. If starting with RNA, perform reverse transcription to synthesize cDNA.

-

PCR Amplification: Amplify the aconitase gene (or specific regions of interest) using designed primers.

-

DNA Sequencing: Sequence the PCR products from both susceptible and resistant individuals.

-

Sequence Analysis: Align the sequences and compare them to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the resistant strain.

Workflow for Target-Site Resistance Analysis

Concluding Remarks

While this compound is no longer in commercial use, its unique metabolic activation pathway makes it an intriguing subject for fundamental research into insecticide resistance. The protocols outlined in these application notes provide a robust framework for investigating potential resistance mechanisms. Understanding how insects and mites might evolve resistance to such a pro-insecticide can provide valuable insights for the development of new, more sustainable pest management strategies and inform the design of novel insecticides with a lower propensity for resistance development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C16H15FO2 | CID 20288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicity and action of fluenethyl acaricide and related compounds in the mouse, housefly and twospotted spider mite. (1974) | Frederick R. Johannsen | 12 Citations [scispace.com]

Application Notes and Protocols for In-Vivo Studies with Fluenetil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluenetil is a biphenyl compound, chemically identified as 2-fluoroethyl ([1,1′-biphenyl]-4-yl)acetate. Historically, it was developed as an acaricide and insecticide. Due to its high toxicity in mammals, its use as a pesticide has been discontinued in many regions, including the United States. However, its unique mechanism of action, involving the targeted disruption of cellular respiration, may offer opportunities for investigation in various research contexts, including toxicology and potentially as a tool compound in studies of metabolic pathways.

These application notes provide a summary of the known toxicological data for this compound and outline general protocols for its use in in-vivo studies. Extreme caution is advised when handling this compound due to its potent toxicity.

Data Presentation: Quantitative Toxicological Data

The acute toxicity of this compound has been determined in several animal models. The following table summarizes the available LD50 (lethal dose, 50%) data, which is crucial for initial dosage calculations in in-vivo experiments.

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 65 mg/kg |

| Mouse | Oral | 490 mg/kg |

| Rabbit | Dermal | >2000 mg/kg |

Note: This data should be used as a starting point for determining appropriate, non-lethal doses for experimental studies. A thorough dose-ranging study is essential for any new in-vivo application.

Presumed Mechanism of Action & Signaling Pathway

The toxicity of this compound is attributed to its metabolic activation into a potent inhibitor of a key enzyme in the citric acid (Krebs) cycle. Upon administration, this compound is believed to undergo hydrolysis, releasing monofluoroethanol. This intermediate is then oxidized to monofluoroacetic acid, which is subsequently converted to fluorocitrate. Fluorocitrate acts as a competitive inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the Krebs cycle. The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in cellular energy depletion and citrate accumulation, ultimately leading to cell death.

Experimental Protocols

Important Safety Precautions: this compound is highly toxic if swallowed, in contact with skin, or if inhaled. All handling of this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A detailed risk assessment should be conducted before commencing any experimental work.

Preparation of Dosing Solutions

The choice of vehicle for in-vivo administration is critical and should be determined based on the experimental design and route of administration. Due to its ester structure, this compound is likely to have poor water solubility.

Suggested Vehicle Formulations:

-

For Oral Gavage: A suspension in 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of polyethylene glycol 300 (PEG300) and water. A common starting formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, and 50% water.

-

For Intraperitoneal (IP) Injection: A solution in a vehicle such as 5% DMSO + 30% PEG300 + 65% saline.

Protocol for Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 50% Water):

-

Accurately weigh the required amount of this compound.

-

Dissolve the this compound in the appropriate volume of DMSO.

-

Add the PEG300 and vortex thoroughly to ensure complete mixing.

-

Add the water (or saline for IP injection) dropwise while continuously vortexing to prevent precipitation.

-

Visually inspect the solution to ensure it is clear and free of particulates. If a suspension is formed, ensure it is homogenous before each administration.

-

Prepare fresh dosing solutions on the day of the experiment.

In-Vivo Dosage Calculation and Administration

Dosage Calculation:

-

Starting Dose Selection: A common practice for initial in-vivo studies is to start with a dose that is 1/10th to 1/100th of the LD50 value.

-